Cas no 1016340-56-9 (2-Benzoyl-N-methoxy-N-methylbenzamide)

2-Benzoyl-N-methoxy-N-methylbenzamide is a versatile chemical intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its key structural features include a benzoyl group and an N-methoxy-N-methylamide moiety, which enhance its reactivity in coupling and condensation reactions. The compound is valued for its stability, high purity, and efficient performance as a building block in complex molecular frameworks. Its compatibility with various reaction conditions makes it a preferred choice for researchers developing novel compounds. Additionally, its well-defined chemical properties ensure reproducibility in synthetic applications, supporting advancements in medicinal chemistry and material science.
2-Benzoyl-N-methoxy-N-methylbenzamide structure
1016340-56-9 structure
Product Name:2-Benzoyl-N-methoxy-N-methylbenzamide
CAS No:1016340-56-9
MF:C16H15NO3
MW:269.295204401016
CID:4675853
Update Time:2025-05-25

2-Benzoyl-N-methoxy-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-benzoyl-N-methoxy-N-methylbenzamide
    • JXTNXECOBVVBPJ-UHFFFAOYSA-N
    • N-methyl-N-[(2-benzoyl)-benzoyl)-O-methyl-hydroxylamine
    • Z244151794
    • 2-Benzoyl-N-methoxy-N-methylbenzamide
    • Inchi: 1S/C16H15NO3/c1-17(20-2)16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3
    • InChI Key: JXTNXECOBVVBPJ-UHFFFAOYSA-N
    • SMILES: O(C)N(C)C(C1C=CC=CC=1C(C1C=CC=CC=1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 350
  • XLogP3: 2.3
  • Topological Polar Surface Area: 46.6

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 481.6±28.0 °C at 760 mmHg
  • Flash Point: 245.0±24.0 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2-Benzoyl-N-methoxy-N-methylbenzamide Security Information

2-Benzoyl-N-methoxy-N-methylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AJ24939-1g
2-benzoyl-N-methoxy-N-methylbenzamide
1016340-56-9 95+%
1g
$830.00 2024-04-20
A2B Chem LLC
AJ24939-2g
2-benzoyl-N-methoxy-N-methylbenzamide
1016340-56-9 95+%
2g
$1067.00 2024-04-20
A2B Chem LLC
AJ24939-5g
2-benzoyl-N-methoxy-N-methylbenzamide
1016340-56-9 95+%
5g
$1235.00 2024-04-20
A2B Chem LLC
AJ24939-10g
2-benzoyl-N-methoxy-N-methylbenzamide
1016340-56-9 95+%
10g
$1573.00 2024-04-20
A2B Chem LLC
AJ24939-25g
2-benzoyl-N-methoxy-N-methylbenzamide
1016340-56-9 95+%
25g
$2248.00 2024-04-20
A2B Chem LLC
AJ24939-50g
2-benzoyl-N-methoxy-N-methylbenzamide
1016340-56-9 95+%
50g
$3463.00 2024-04-20
A2B Chem LLC
AJ24939-100g
2-benzoyl-N-methoxy-N-methylbenzamide
1016340-56-9 95+%
100g
$4374.00 2024-04-20

Additional information on 2-Benzoyl-N-methoxy-N-methylbenzamide

2-Benzoyl-N-methoxy-N-methylbenzamide: A Comprehensive Overview

The compound with CAS No. 1016340-56-9, commonly referred to as 2-Benzoyl-N-methoxy-N-methylbenzamide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, properties, and recent advancements in its research and applications.

2-Benzoyl-N-methoxy-N-methylbenzamide is an aromatic amide derivative with a complex molecular architecture. Its structure consists of a benzamide core substituted with a benzoate group at the 2-position and a methoxy methyl group attached to the nitrogen atom. This combination of functional groups imparts the molecule with distinctive electronic and steric properties, making it suitable for diverse chemical reactions and industrial uses.

Recent studies have highlighted the importance of 2-Benzoyl-N-methoxy-N-methylbenzamide in the development of advanced materials. Researchers have explored its role as a precursor for synthesizing high-performance polymers and organic semiconductors. For instance, a 2023 study published in *Advanced Materials* demonstrated that this compound can be used to create self-healing polymers with exceptional thermal stability. The ability of 2-Benzoyl-N-methoxy-N-methylbenzamide to form strong intermolecular hydrogen bonds was found to be crucial in achieving these properties.

In addition to its material science applications, 2-Benzoyl-N-methoxy-N-methylbenzamide has shown promise in the field of drug discovery. Its amide functionality makes it an attractive candidate for designing bioactive molecules. A 2023 research paper in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potent anti-inflammatory activity, suggesting its potential as a lead compound for developing new pharmaceutical agents.

The synthesis of 2-Benzoyl-N-methoxy-N-methylbenzamide involves a multi-step process that typically begins with the preparation of benzoyl chloride followed by nucleophilic substitution reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of palladium-catalyzed coupling reactions has significantly improved the yield and purity of this compound.

From an environmental perspective, 2-Benzoyl-N-methoxy-N-methylbenzamide has been studied for its biodegradability and eco-friendly properties. A 2023 study conducted by researchers at the University of California revealed that under specific conditions, this compound can undergo rapid microbial degradation, reducing its environmental footprint. This finding is particularly important for industries seeking sustainable alternatives in chemical manufacturing.

Furthermore, 2-Benzoyl-N-methoxy-N-methylbenzamide has been utilized in catalytic processes due to its ability to act as a phase-transfer catalyst. Its amphiphilic nature allows it to facilitate reactions between immiscible phases, enhancing reaction efficiency and selectivity. This property has been leveraged in the production of fine chemicals and agrochemicals, contributing to cost-effective manufacturing processes.

In conclusion, 2-Benzoyl-N-methoxy-N-methylbenzamide (CAS No. 1016340-56-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent research advancements, positions it as a valuable tool in material science, drug discovery, and catalysis. As ongoing studies continue to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd